7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 3-position. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is monoamine oxidase B, an important enzyme in the field of neurodegenerative disorders . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, and its inhibition can lead to an increase in the levels of these neurotransmitters, potentially alleviating symptoms of certain neurodegenerative diseases.
Mode of Action
This compound interacts with its target, monoamine oxidase B, by inhibiting its activity . The exact mechanism of this interaction is not fully understood, but it is likely that the compound binds to the active site of the enzyme, preventing it from metabolizing monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain.
Biochemical Pathways
The inhibition of monoamine oxidase B by this compound affects the metabolic pathways of monoamine neurotransmitters . These neurotransmitters, which include dopamine, norepinephrine, and serotonin, play crucial roles in various neurological functions. By inhibiting the breakdown of these neurotransmitters, the compound can potentially alleviate symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.
Result of Action
The inhibition of monoamine oxidase B by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially alleviating symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One efficient method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding 3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones, followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes arylation with various boronic acids under optimized conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3- and 5-positions.
Cyclocondensation Reactions: The cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used in the presence of PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) to activate the C–O bond of the lactam function.
Cyclocondensation: Acetic acid or trifluoroacetic acid can be used as solvents for the cyclocondensation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, antiviral agents, and anticancer drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: Due to its photophysical properties, it is explored for use in organic electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group at the 7-position significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNJSFNQOGTRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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